molecular formula C11H10ClFN2O B3866152 N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide

N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide

Cat. No. B3866152
M. Wt: 240.66 g/mol
InChI Key: BLQYVHWXWKICAW-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide, also known as CPCC, is a novel compound with potential applications in scientific research. CPCC belongs to the class of hydrazide compounds and has shown promising results in various studies due to its unique chemical structure and potential for biological activity.

Mechanism of Action

The mechanism of action of N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide is not fully understood. However, it is believed that N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide interacts with specific cellular targets, leading to changes in cellular signaling pathways. This, in turn, can lead to changes in cellular behavior, such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo models. N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide has also been shown to modulate the immune response and has potential applications in the treatment of autoimmune diseases. Additionally, N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide has been found to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide is its unique chemical structure, which makes it a promising compound for scientific research. N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide has shown significant biological activity, and its potential applications in various fields make it an attractive compound for further study. However, one limitation of N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide. One potential direction is the further investigation of its potential applications in cancer research. N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide has shown promising results in inhibiting the growth of cancer cells, and further studies could lead to the development of new cancer therapies. Another direction for future research is the study of N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide's potential applications in neurobiology. N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide has been found to have neuroprotective effects, and further studies could lead to the development of new treatments for neurodegenerative diseases. Finally, the study of N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide's potential applications in immunology could lead to the development of new treatments for autoimmune diseases.

Scientific Research Applications

N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide has been studied extensively for its potential applications in scientific research. It has been shown to have significant biological activity and has been tested in various in vitro and in vivo models. N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide has been found to have potential applications in the fields of cancer research, neurobiology, and immunology.

properties

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN2O/c12-9-2-1-3-10(13)8(9)6-14-15-11(16)7-4-5-7/h1-3,6-7H,4-5H2,(H,15,16)/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQYVHWXWKICAW-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NN=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)N/N=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671935
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]cyclopropanecarbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide
Reactant of Route 5
N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide
Reactant of Route 6
N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.